Magnesium sulfate monohydrate (MgSO4·H2O), commonly known as kieserite, is a highly concentrated, thermally stable source of magnesium and sulfur. Unlike the more ubiquitous heptahydrate (Epsom salt), the monohydrate form contains only one water of crystallization, yielding a significantly higher magnesium mass fraction of approximately 17.4% compared to 9.9% in the heptahydrate [1]. It presents as a white, fine powder or granular solid that exhibits lower hygroscopicity than anhydrous magnesium sulfate and superior thermal stability compared to higher hydrates [2]. In procurement contexts, this specific hydration state is selected to optimize transport logistics, prevent moisture-induced caking in dry blends, and provide a sustained-release dissolution profile in agricultural, chemical, and construction material applications [3].
Substituting magnesium sulfate monohydrate with the heptahydrate or anhydrous forms introduces severe process and formulation risks. Replacing the monohydrate with heptahydrate in dry blends or high-temperature extrusions causes premature dehydration; the heptahydrate releases its abundant water of crystallization at temperatures as low as 150°C, leading to catastrophic caking, equipment fouling, and formulation instability[1]. Furthermore, heptahydrate's rapid dissolution rate can cause nutrient leaching or chemical spiking, whereas the monohydrate offers a controlled, sustained release [2]. Conversely, substituting with anhydrous magnesium sulfate exposes the process to extreme hygroscopicity, requiring stringent moisture-controlled storage to prevent rapid clumping and flowability loss[3].
Magnesium sulfate monohydrate delivers approximately 17.4% elemental magnesium by mass, compared to just 9.9% in the heptahydrate form [1]. This 1.76-fold increase in magnesium density directly translates to a significant reduction in required material weight to achieve equivalent magnesium dosing [2].
| Evidence Dimension | Elemental magnesium content by mass |
| Target Compound Data | ~17.4% Mg (MgSO4·H2O) |
| Comparator Or Baseline | ~9.9% Mg (MgSO4·7H2O) |
| Quantified Difference | 1.76x higher magnesium concentration per metric ton |
| Conditions | Standard bulk material assay |
Procurement teams can significantly reduce freight costs and storage footprint while formulators can achieve higher active ingredient loading in dry blends.
The monohydrate form exhibits superior thermal stability, retaining its single water molecule up to approximately 200°C to 250°C before fully converting to the anhydrous state [1]. In contrast, magnesium sulfate heptahydrate begins to lose water at much lower temperatures, often undergoing significant dehydration and structural collapse around 150°C [2].
| Evidence Dimension | Onset temperature of dehydration |
| Target Compound Data | Stable up to ~200°C |
| Comparator Or Baseline | Dehydration begins at ≤150°C (Heptahydrate) |
| Quantified Difference | >50°C higher thermal stability threshold |
| Conditions | Thermogravimetric analysis (TGA) / high-temperature compounding |
Essential for thermal processing, extrusion, or drying operations where premature water release would cause caking, steam expansion, or equipment fouling.
While anhydrous magnesium sulfate is highly hygroscopic and rapidly absorbs ambient moisture to form hard clumps, the monohydrate form is substantially more stable in standard atmospheric conditions [1]. The monohydrate maintains its flowability and resists caking during bulk storage, offering a critical handling advantage over the anhydrous baseline while still providing a low-moisture profile compared to the heptahydrate [2].
| Evidence Dimension | Moisture uptake and caking tendency |
| Target Compound Data | Low hygroscopicity, maintains flowability |
| Comparator Or Baseline | High hygroscopicity, rapid caking (Anhydrous MgSO4) |
| Quantified Difference | Significantly extended shelf-life and flowability in non-climate-controlled storage |
| Conditions | Ambient bulk storage and dry blending |
Reduces the need for expensive moisture-barrier packaging and climate-controlled warehousing required for the anhydrous form.
Magnesium sulfate monohydrate dissolves more slowly in aqueous environments than the highly soluble heptahydrate [1]. This slower dissolution kinetic prevents flash-release of magnesium and sulfate ions, providing a sustained-release profile that is highly advantageous for long-term soil amendments and controlled industrial reactions [2].
| Evidence Dimension | Aqueous dissolution rate |
| Target Compound Data | Slow, sustained dissolution |
| Comparator Or Baseline | Rapid, immediate dissolution (Heptahydrate) |
| Quantified Difference | Extended release timeline preventing ion spiking |
| Conditions | Aqueous suspension / soil application |
Allows for controlled dosing over time, minimizing leaching losses in agriculture and preventing exothermic or concentration spikes in chemical processes.
Due to its thermal stability up to 200°C, the monohydrate is the preferred magnesium source or filler in polymer compounding and extrusion processes [1]. Unlike the heptahydrate, which releases water and causes steam voids or polymer degradation at typical extrusion temperatures, the monohydrate remains stable, ensuring structural integrity of the final composite [2].
The monohydrate's high magnesium mass fraction (17.4%) and low caking tendency make it ideal for bulk dry-blend fertilizers [3]. Its sustained-release dissolution profile ensures long-term magnesium availability in the soil, preventing the rapid leaching associated with highly soluble heptahydrate applications [4].
In the formulation of specialized building materials, magnesium sulfate monohydrate is reacted with light-burned magnesia to produce magnesium oxysulfate cements [5]. The controlled water content and specific dissolution kinetics of the monohydrate help regulate the setting time and exothermic curing profile, yielding superior fire resistance and structural durability compared to variable-hydrate alternatives [6].